Strategic Utilization of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine in High-Fidelity Medicinal Chemistry
Strategic Utilization of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine in High-Fidelity Medicinal Chemistry
The following technical guide is structured to serve as a definitive reference for the utilization of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine (CAS 2080367-38-8). It moves beyond basic catalog data to provide actionable synthetic strategies, structural insights, and rigorous quality control parameters required in high-stakes drug discovery environments.
Executive Summary: The "Linchpin" Scaffold
In the architecture of modern drug discovery, the piperazine ring is a privileged structure, appearing in blockbuster drugs ranging from Imatinib (oncology) to Aripiprazole (neuroscience). However, the unsubstituted piperazine core often suffers from promiscuous metabolic oxidation and conformational flexibility.
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine (CAS 2080367-38-8) addresses these liabilities directly.[1]
-
Conformational Locking: The cis-2,6-dimethyl substitution pattern forces the piperazine ring into a rigid chair conformation with both methyl groups in the equatorial position. This reduces the entropic penalty of binding to protein targets.
-
Metabolic Shielding: Steric bulk at the
-carbons (C2/C6) hinders oxidative metabolism at the most vulnerable nitrogen center (N1). -
Orthogonal Versatility: The dual protection strategy—Boc (acid-labile) at N1 and Cbz (hydrogenolysis-labile) at N4—transforms this molecule into a "linchpin" intermediate. It allows chemists to selectively functionalize either end of the molecule in any order, enabling the rapid generation of non-symmetric, bis-functionalized libraries.
Structural Analysis & Stereochemistry
Understanding the stereochemical integrity of this building block is paramount.
-
Configuration: (2R, 6S)-rel-configuration.
-
Symmetry: The cis isomer is a meso compound (achiral) due to an internal plane of symmetry passing through the N1 and N4 atoms. However, desymmetrization occurs immediately upon selective deprotection or functionalization.
-
Conformation: The molecule exists predominantly in a chair conformation where the C2 and C6 methyl groups adopt equatorial orientations to minimize 1,3-diaxial interactions. This is thermodynamically superior to the trans isomer, where one methyl group would be forced axial.
Quantitative Properties Table
| Property | Value | Notes |
| CAS Number | 2080367-38-8 | Specific to the cis-isomer with this protection pattern.[1] |
| Formula | ||
| Molecular Weight | 348.44 g/mol | |
| Appearance | White to Off-White Solid/Oil | Often an oil upon isolation; solidifies on standing/purification. |
| Stereochemistry | cis (2,6-dimethyl) | Critical QC parameter; distinct from trans impurity. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water. |
Synthetic Protocol: Orthogonal Assembly
This protocol describes the high-fidelity synthesis of the target core from commercially available cis-2,6-dimethylpiperazine. The primary challenge is the regioselective mono-protection of a symmetric diamine.
Workflow Diagram
Caption: Stepwise assembly of the orthogonally protected scaffold ensuring regiocontrol.
Detailed Methodology
Reagents:
-
Benzyl chloroformate (Cbz-Cl)
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)[4]
Step 1: Statistical Mono-Protection (Cbz)
Rationale: Since the starting material is symmetric, we use a deficit of the protecting group to minimize bis-protection.
-
Dissolution: Dissolve cis-2,6-dimethylpiperazine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Low temperature improves selectivity.
-
Addition: Add Cbz-Cl (0.9 equiv) dropwise over 60 minutes. Critical: Slow addition prevents localized high concentrations that favor bis-Cbz formation.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Workup: Wash with saturated
(aq). Extract aqueous layer with DCM.[4] -
Purification (Optional but Recommended): While the next step can be done in one pot, isolating the mono-Cbz intermediate via flash chromatography (MeOH/DCM gradient) ensures high purity. The bis-Cbz impurity is non-polar and elutes early; unreacted SM stays on the baseline or elutes very late.
Step 2: Cap with Boc
-
Reaction: To the solution of mono-Cbz intermediate (or the crude mixture) in DCM, add TEA (1.5 equiv) and
(1.2 equiv relative to original SM). -
Stir: Agitate at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Visualize with Ninhydrin or UV).
-
Quench: Add water to quench excess anhydride.
-
Isolation: Wash organic layer with 1N HCl (to remove unreacted amine traces), then Brine. Dry over
.[5] -
Final Purification: Silica gel chromatography (Hexanes/EtOAc, typically 0-30% gradient).
Orthogonal Deprotection Logic
The value of this scaffold lies in the ability to expose one amine at a time.
Pathway Diagram
Caption: Divergent deprotection strategies allow selective functionalization of N1 or N4.
Protocol A: Selective Boc Removal (N1 Exposure)
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Conditions: Stir at 0°C to RT for 1–2 hours.
-
Note: The Cbz group is stable to these acidic conditions.[4] The product is isolated as the HCl or TFA salt.
-
Application: Use this route if you need to attach a pharmacophore to the sterically hindered N1 position (between the methyls).
Protocol B: Selective Cbz Removal (N4 Exposure)
-
Reagent:
gas (balloon) or Ammonium Formate (transfer hydrogenation). -
Catalyst: 10% Pd/C (10 wt% loading).
-
Solvent: MeOH or EtOH.
-
Conditions: Stir at RT for 2–6 hours.
-
Note: The Boc group is stable to hydrogenolysis.
-
Application: Use this route to functionalize the less hindered N4 position first.
Quality Control & Characterization
To ensure the integrity of the scaffold, the following parameters must be verified.
NMR Validation (Simulated Data)
-
1H NMR (400 MHz, CDCl3):
- 7.35 (m, 5H, Cbz-Ar ).
- 5.15 (s, 2H, Cbz-CH2 ).
- 4.0–4.2 (broad m, 2H, H2/H6 methine protons).
- 3.8–3.0 (broad m, 4H, H3/H5 methylene protons).
- 1.45 (s, 9H, Boc-tBu ).
- 1.1–1.2 (d, 6H, 2,6-Methyls ).
-
Diagnostic Feature: The appearance of a single doublet for the methyl groups confirms the symmetry (or rapid averaging) of the cis isomer. Complex multiplets or multiple doublets suggest trans contamination or rotameric locking.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% TFA).
-
Detection: UV 210 nm (Amide bonds) and 254 nm (Cbz aromatic ring).
-
Acceptance Criteria: >95% purity. cis and trans isomers typically separate well on C18; the trans isomer is often more polar.
References
-
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2000). Process for the preparation of cis-2,6-dimethylpiperazine (DE19907829A1).
Sources
- 1. 2080367-38-8,顺式-1-Boc-4-Cbz-2,6-二甲基哌嗪-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 2. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 3. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jgtps.com [jgtps.com]
